Scientific Field: Medical and Biological Sciences
Summary of Application: Dihydrocarvone-hybrid derivatives have been synthesized and evaluated for their antifungal activity against two strains of Monilinia fructicola.
Methods of Application: The derivatives were synthesized under sonication conditions and characterized by FTIR, NMR, and HRMS. The antifungal efficacy against both strains of M.
Results: Among the synthesized compounds, 7 and 8 showed the best activity against both strains of M.
Scientific Field: Environmental Sciences
Summary of Application: The degradation products of carvone, including dihydrocarvone, in soil and water samples were identified and quantified.
Methods of Application: GC-MS (gas chromatography–mass spectrometry) was used to study the fate of carvone and its degradation and photolysis products under different soil and light conditions.
Scientific Field: Chemical Sciences
Summary of Application: Dihydrocarvone is used in the synthesis of different molecules of biological interest.
Scientific Field: Biochemical Engineering
Summary of Application: (2 R ,5 R )-dihydrocarvone is an industrially applied building block that can be synthesized by site-selective and stereo-selective C=C bond bio-reduction of ( R )-carvone.
Methods of Application: Escherichia coli ( E. coli) cells overexpressing an ene reductase from Nostoc sp.
Scientific Field: Pharmacology
Dihydrocarvone exists in two stereoisomeric forms: cis-dihydrocarvone and trans-dihydrocarvone []. It is naturally found in caraway oil, a common flavoring agent, and can be produced synthetically through the hydrogenation of carvone or the oxidation of limonene []. Dihydrocarvone plays a role as a key building block for the synthesis of more complex molecules called sesquiterpenes, which have various applications in the fragrance and pharmaceutical industries [].
Both cis- and trans-dihydrocarvone share the same molecular formula (C10H16O) and differ only in the spatial arrangement of their functional groups. The core structure consists of a cyclohexane ring with a ketone group (C=O) and an isopropenyl group (C=C-CH3) attached. The key difference lies in the relative positions of the methyl group (CH3) and the double bond within the isopropenyl group []. This seemingly minor variation significantly impacts the molecule's properties and biological activity [].
C10H14O (Carvone) + H2 -> C10H16O (Dihydrocarvone)
Dihydrocarvone can undergo further reactions to form more complex molecules. As a building block for sesquiterpenes, it participates in various condensation reactions involving other terpenoid units []. However, detailed mechanisms for these specific reactions are beyond the scope of this analysis.